molecular formula C18H28N2O B2767892 8-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-8-azaspiro[4.5]decane CAS No. 1797942-64-3

8-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-8-azaspiro[4.5]decane

Cat. No.: B2767892
CAS No.: 1797942-64-3
M. Wt: 288.435
InChI Key: FQZOCAAUVKGVOD-UHFFFAOYSA-N
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Description

8-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-8-azaspiro[45]decane is a complex organic compound with a unique structure that includes a piperidine ring and a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of piperidine with propargyl bromide to form 1-(prop-2-yn-1-yl)piperidine . This intermediate is then subjected to further reactions to introduce the carbonyl group and the spiro linkage, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-8-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-8-azaspiro[4.5]decane is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

8-azaspiro[4.5]decan-8-yl-(1-prop-2-ynylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-2-11-19-12-5-16(6-13-19)17(21)20-14-9-18(10-15-20)7-3-4-8-18/h1,16H,3-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZOCAAUVKGVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N2CCC3(CCCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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